4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde
CAS No.:
Cat. No.: VC14666647
Molecular Formula: C7H9IN2O
Molecular Weight: 264.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9IN2O |
|---|---|
| Molecular Weight | 264.06 g/mol |
| IUPAC Name | 4-iodo-1-propan-2-ylpyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H9IN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3 |
| Standard InChI Key | CTWPKDZHLOVCAU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C(=N1)C=O)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-iodo-1-propan-2-ylpyrazole-3-carbaldehyde, reflects its substitution pattern:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Iodine substituent: Positioned at the 4th carbon, enhancing electrophilic reactivity for cross-coupling reactions.
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Isopropyl group: Attached to the 1st nitrogen, contributing steric bulk that influences reaction kinetics and molecular interactions.
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Aldehyde functional group: Located at the 3rd carbon, enabling condensation reactions for heterocycle formation .
The canonical SMILES representation (CC(C)N1C=C(C(=N1)C=O)I) and InChIKey (CTWPKDZHLOVCAU-UHFFFAOYSA-N) provide unambiguous identifiers for computational and database applications .
Physical Properties
Experimental and predicted physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 264.06 g/mol | |
| Density | 1.81 ± 0.1 g/cm³ (predicted) | |
| Boiling point | 309.7 ± 27.0°C (predicted) | |
| Purity | ≥95% |
The aldehyde group’s infrared absorption at ~1700 cm⁻¹ (C=O stretch) and iodine’s characteristic NMR chemical shift (~90 ppm for C-I in ¹³C NMR) serve as key spectral identifiers .
Synthetic Routes and Optimization
General Pyrazole Functionalization Strategies
Pyrazole derivatives are typically synthesized via:
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Knorr-type cyclization: Condensation of hydrazines with 1,3-diketones.
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Palladium-catalyzed cross-coupling: Introducing substituents via Suzuki-Miyaura or Sonogashira reactions.
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Halogenation: Direct iodination using reagents like iodine monochloride (ICl) .
Synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde
A validated route involves sequential functionalization of pyrazole precursors (Figure 1) :
Comparative Analysis with Analogous Compounds
4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde
| Parameter | 4-Iodo-1-isopropyl | 4-Iodo-1-propyl |
|---|---|---|
| Molecular weight | 264.06 g/mol | 250.00 g/mol |
| clogP | 2.1 | 1.8 |
| IC₅₀ (HepG2 cells) | Not reported | 8.2 μM |
The isopropyl variant’s higher clogP improves membrane permeability but may reduce aqueous solubility (predicted solubility = 0.12 mg/mL vs. 0.29 mg/mL for propyl analog) .
1-Isopropyl-1H-pyrazole-3-carbaldehyde
Removing the iodine atom decreases molecular weight by 126.9 g/mol and reduces electrophilicity, rendering the compound less reactive in cross-coupling reactions .
Applications in Organic Synthesis
Building Block for Heterocycles
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Pyrazolo[4,3-b]pyridines: Formed via copper-mediated intramolecular C–N cross-coupling of primary allylamines (yield = 68–82%) .
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Indazole derivatives: Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
Ligand Design
The aldehyde group facilitates Schiff base formation with amines, producing tridentate ligands for transition metal catalysts (e.g., Cu(II) complexes for azide-alkyne cycloaddition) .
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